molecular formula C20H20Cl2N4Ni B13435500 (Nicl2(PY)4

(Nicl2(PY)4

Cat. No.: B13435500
M. Wt: 446.0 g/mol
InChI Key: KIESYLFSGNDAGD-UHFFFAOYSA-L
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Description

. It is a nickel complex where the nickel ion is coordinated by four pyridine ligands and two chloride ions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrapyridyl nickel (II) dichloride can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of nickel(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:

NiCl2+4C5H5NNiCl2(C5H5N)4NiCl_2 + 4C_5H_5N \rightarrow NiCl_2(C_5H_5N)_4 NiCl2​+4C5​H5​N→NiCl2​(C5​H5​N)4​

Industrial Production Methods

In an industrial setting, the production of tetrapyridyl nickel (II) dichloride involves similar principles but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tetrapyridyl nickel (II) dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tetrapyridyl nickel (II) dichloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .

Mechanism of Action

The mechanism of action of tetrapyridyl nickel (II) dichloride involves its ability to coordinate with various ligands and participate in electron transfer processes. The nickel ion in the complex can undergo changes in oxidation state, facilitating various catalytic reactions. The pyridine ligands stabilize the nickel ion and influence its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) chloride: A simpler nickel complex without pyridine ligands.

    Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.

    Nickel(II) 2,2’-bipyridine complex: A nickel complex with bipyridine ligands.

Uniqueness

Tetrapyridyl nickel (II) dichloride is unique due to its specific coordination environment, which provides distinct reactivity and stability compared to other nickel complexes. The presence of four pyridine ligands allows for versatile applications in catalysis and coordination chemistry .

Properties

Molecular Formula

C20H20Cl2N4Ni

Molecular Weight

446.0 g/mol

IUPAC Name

dichloronickel;pyridine

InChI

InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2

InChI Key

KIESYLFSGNDAGD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl

Origin of Product

United States

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